molecular formula C17H14IN3O3S2 B2872307 3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 497089-83-5

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2872307
CAS No.: 497089-83-5
M. Wt: 499.34
InChI Key: BLRNOVWAZWWVQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process includes iodination, sulfonylation, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway .

Scientific Research Applications

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting BTK, which is crucial in B-cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating B-cell related diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide stands out due to its specific inhibition of BTK, making it a valuable compound in the study and treatment of B-cell related diseases. Its unique structure allows for targeted interactions with BTK, providing a distinct advantage over other similar compounds.

Biological Activity

3-Iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, drawing on recent research findings, including synthesis methods, biological assays, and case studies.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives with these functional groups showed promising activity against various bacterial strains, including Mycobacterium tuberculosis . The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to those observed in other sulfonamide derivatives.

Anticancer Properties

The anticancer potential of iodinated benzamides has been documented in several studies. For example, related compounds such as 4-iodo-3-nitrobenzamide were tested against tumor cells and demonstrated cytotoxic effects . The mechanism of action often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.

Enzyme Inhibition

In vitro assays have shown that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases . The potential neuroprotective effects of this compound are under investigation, considering its structural features that may allow it to cross the blood-brain barrier.

Case Studies and Research Findings

  • Antimycobacterial Activity : A series of thiazole-sulfonamide hybrids were synthesized and screened for their antimycobacterial activity. Compounds similar to this compound exhibited significant inhibitory concentrations against M. tuberculosis , with some derivatives showing over 90% inhibition at low concentrations .
  • Neuroprotective Studies : In preclinical models, compounds structurally related to this compound were evaluated for their neuroprotective effects in irradiated mice. Results indicated potential antioxidant properties that may contribute to neuroprotection .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
Antimycobacterial3-Iodo derivative<6.25
AChE InhibitionRelated analog12.5
Cytotoxicity (Cancer)Iodo-benzamide20

Properties

IUPAC Name

3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O3S2/c1-11-2-3-12(10-15(11)18)16(22)20-13-4-6-14(7-5-13)26(23,24)21-17-19-8-9-25-17/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNOVWAZWWVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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